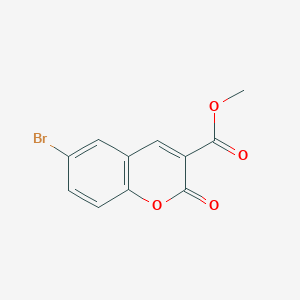
methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Vue d'ensemble
Description
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₈BrO₄ . It belongs to the class of chromene derivatives and has gained attention in medicinal chemistry due to its potential applications . The compound’s structure consists of a chromene ring system with a carboxylate group and a bromine atom.
Synthesis Analysis
The synthesis of this compound involves the bromination of a suitable precursor, followed by esterification. Specific synthetic routes may vary, but a common approach includes brominating a 2H-chromene precursor and then reacting it with methanol to form the methyl ester .
Molecular Structure Analysis
The molecular structure of methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate features a fused chromene ring system with a carboxylate ester group at position 3. The bromine atom is attached to position 6 of the chromene ring .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and cyclization reactions. For example, it can undergo hydrolysis to yield the corresponding carboxylic acid. Additionally, the bromine atom can be substituted by other nucleophiles .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
GPR35 Agonist Research
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a potent and selective agonist for GPR35, a G protein-coupled receptor. This compound, in its tritium-labeled form [(3)H]PSB-13253, exhibits high affinity for GPR35 in cell membrane preparations, making it a valuable tool for studying this orphan receptor. The compound's effectiveness is demonstrated through kinetic, saturation, and competition assays, providing insights into the receptor's potential physiological and pathological roles (Thimm et al., 2013).
Structural Analysis and Synthesis
Ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, obtained through the interaction of methyl 1-bromocyclobutanecarboxylate with zinc and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, has been studied. Its structure was determined using X-ray crystallography, illustrating the compound's potential in further chemical research and development (Kirillov et al., 2015).
Reformatsky Reaction Application
In a study focusing on Reformatsky reagents, methyl α-bromoisobutyrate reacted with methyl and ethyl 2-oxo-2H-benzo[f]chromene-3-carboxylates, leading to the formation of derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid. This showcases the utility of methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate in synthetic organic chemistry (Shchepin et al., 2003).
Multifunctional Chromenes Synthesis
A method for synthesizing methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives has been described. These derivatives, which can be converted to multifunctional benzoxepins, highlight the compound's role in the development of complex organic molecules with potential pharmacological applications (Wen et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-bromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHGVIKEOYMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397128 | |
| Record name | methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91635-21-1 | |
| Record name | methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




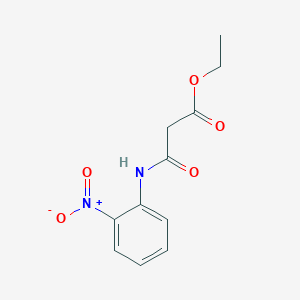

![6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile](/img/structure/B3058687.png)

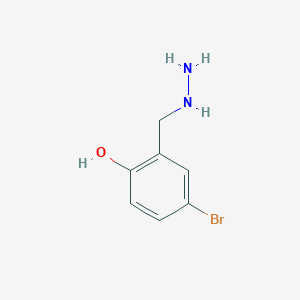



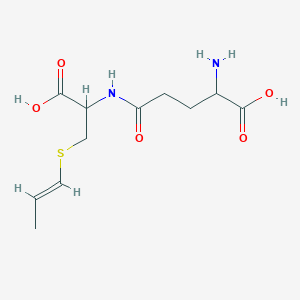
![2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3058697.png)
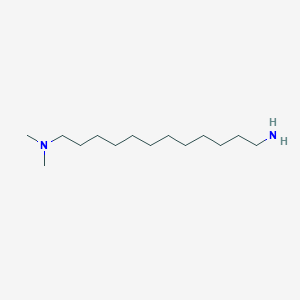
![Bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3058700.png)
![N-[4-(allyloxy)benzyl]-N-methylamine](/img/structure/B3058701.png)